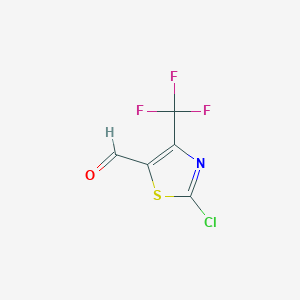

2-Chloro-4-(trifluoromethyl)thiazole-5-carbaldehyde

Description

2-Chloro-4-(trifluoromethyl)thiazole-5-carbaldehyde is a halogenated thiazole derivative featuring a trifluoromethyl (-CF₃) group at position 4 and a chlorine atom at position 2 of the thiazole ring. The aldehyde functional group at position 5 enhances its reactivity, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula |

C5HClF3NOS |

|---|---|

Molecular Weight |

215.58 g/mol |

IUPAC Name |

2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carbaldehyde |

InChI |

InChI=1S/C5HClF3NOS/c6-4-10-3(5(7,8)9)2(1-11)12-4/h1H |

InChI Key |

ABUMBEHKGQPCHL-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)C1=C(N=C(S1)Cl)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

The introduction of chlorine at the 2-position of the thiazole ring is typically achieved via electrophilic substitution or directed ortho-metalation. In the context of trifluoromethyl-substituted thiazoles, chlorosulfonic acid (ClSO₃H) and sulfuryl chloride (SO₂Cl₂) are preferred chlorinating agents due to their selectivity and compatibility with acid-sensitive functional groups . For example, in the synthesis of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid, chlorosulfonic acid achieves >95% chlorination efficiency at −15°C to −5°C, with minimal overchlorination byproducts (<0.3%) . Key parameters include:

-

Temperature control : Maintaining subzero temperatures (−15°C to −5°C) during reagent addition suppresses side reactions.

-

Stoichiometry : A molar ratio of 0.92–0.98:1 (chlorinating agent to substrate) optimizes mono-chlorination .

-

Workup : Vacuum distillation removes unreacted starting materials, avoiding tedious column chromatography .

Adapting this to 2-chloro-4-(trifluoromethyl)thiazole-5-carbaldehyde would require substituting the methyl group with a formyl moiety at position 5. This could involve starting with a formyl-containing precursor or introducing the aldehyde group post-cyclization.

Thiazole Ring Formation via Cyclization

Thioacetamide-mediated cyclization is a cornerstone of thiazole synthesis. In the preparation of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid, thioacetamide reacts with chlorinated intermediates (e.g., 2-chlorotrifluoroacetylacetoacetate) in ethanol under reflux to form the thiazole core . Critical observations include:

-

Solvent selection : Ethanol enhances reaction homogeneity and simplifies downstream hydrolysis .

-

Reaction time : Prolonged reflux (8–12 hours) ensures complete cyclization, with yields exceeding 90% .

-

Byproduct management : The use of ethanol avoids toxic solvents like DMF or acetonitrile, aligning with green chemistry principles .

For the target aldehyde, replacing the ethyl ester group in the precursor with a protected aldehyde (e.g., acetal) could allow subsequent deprotection to yield the carbaldehyde. Alternatively, oxidative methods (e.g., Swern oxidation) might convert a hydroxymethyl intermediate to the aldehyde post-cyclization.

Hydrolysis and Functional Group Interconversion

The final step in related syntheses involves hydrolyzing esters to carboxylic acids. For example, 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid is obtained via basic hydrolysis (15% NaOH, reflux) . To instead produce a carbaldehyde, alternative strategies are necessary:

-

Partial hydrolysis : Controlled acidic conditions (e.g., dilute HCl) might halt hydrolysis at the aldehyde stage, though overhydrolysis to the carboxylic acid remains a risk.

-

Reductive approaches : Reducing a nitrile or ester intermediate using agents like DIBAL-H could yield the aldehyde directly.

-

Directed formylation : Introducing the aldehyde via Vilsmeier-Haack formylation after thiazole ring formation.

Data Tables: Reaction Optimization Parameters

The following table summarizes critical parameters from analogous syntheses, which could inform adaptations for the target compound:

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(trifluoromethyl)thiazole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed

Oxidation: 2-Chloro-4-(trifluoromethyl)thiazole-5-carboxylic acid.

Reduction: 2-Chloro-4-(trifluoromethyl)thiazole-5-methanol.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that thiazole derivatives, including 2-chloro-4-(trifluoromethyl)thiazole-5-carbaldehyde, exhibit promising anticancer properties. For instance, derivatives synthesized from thiazole structures have shown selective cytotoxicity against various cancer cell lines. In a study, compounds derived from thiazole demonstrated significant activity against human lung adenocarcinoma cells (A549) and mouse embryoblast cells (NIH/3T3), with some compounds achieving IC50 values as low as 23.30 μM .

Mechanism of Action

The anticancer efficacy of thiazole derivatives can be attributed to their ability to induce apoptosis in cancer cells. The presence of electron-withdrawing groups, such as chlorine and trifluoromethyl groups, enhances the biological activity of these compounds by modifying their electronic properties and increasing their lipophilicity, which aids in cellular uptake .

Synthesis of Novel Compounds

Thiazole-Pyridine Hybrids

Recent studies have focused on synthesizing thiazole-pyridine hybrids using 2-chloro-4-(trifluoromethyl)thiazole-5-carbaldehyde as a precursor. These hybrids have been evaluated for their antitumor activity against several cancer cell lines, including MCF-7 and HepG2. One notable compound exhibited an IC50 value of 5.71 μM, outperforming traditional chemotherapeutics like 5-fluorouracil .

Structure-Activity Relationship (SAR) Studies

SAR studies reveal that modifications on the thiazole ring significantly affect the biological activity of the resulting compounds. For example, the introduction of various substituents on the thiazole ring can lead to enhanced selectivity and potency against specific cancer types .

Material Science Applications

Fluorescent Probes

Thiazole derivatives are also explored for their potential use as fluorescent probes in biological imaging. The incorporation of the trifluoromethyl group enhances the photostability and fluorescence quantum yield of these compounds, making them suitable for tracking biological processes in live cells .

Data Summary

| Application Area | Findings | IC50 Values |

|---|---|---|

| Anticancer Activity | Thiazole derivatives show selective cytotoxicity against A549 and NIH/3T3 cells | 23.30 μM |

| Thiazole-Pyridine Hybrids | Enhanced antitumor activity in MCF-7 and HepG2 cell lines | 5.71 μM |

| Fluorescent Probes | Increased photostability and fluorescence quantum yield | - |

Case Studies

Case Study 1: Anticancer Efficacy

In a study conducted by Evren et al., several thiazole derivatives were synthesized and tested for anticancer activity against various cell lines. The results indicated that specific modifications on the thiazole structure led to increased apoptosis rates in cancer cells compared to standard treatments like cisplatin .

Case Study 2: Synthesis of Thiazole-Pyridine Hybrids

Another research effort focused on synthesizing thiazole-pyridine hybrids from 2-chloro-4-(trifluoromethyl)thiazole-5-carbaldehyde. The hybrids demonstrated superior efficacy against breast cancer cell lines when compared to existing chemotherapeutic agents, highlighting the potential for developing new cancer therapies based on this compound .

Mechanism of Action

The mechanism of action of 2-Chloro-4-(trifluoromethyl)thiazole-5-carbaldehyde is primarily related to its ability to interact with biological molecules through its reactive functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Reactivity and Functional Group Impact

- Aldehyde vs. Ester : The aldehyde group in 2-Chloro-4-(trifluoromethyl)thiazole-5-carbaldehyde enables nucleophilic additions (e.g., condensations for Schiff base formation), whereas the ester group in Ethyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate is more suited for hydrolysis or transesterification reactions .

- Trifluoromethyl vs.

Biological Activity

2-Chloro-4-(trifluoromethyl)thiazole-5-carbaldehyde is a thiazole derivative that has garnered attention for its diverse biological activities. This compound features a unique trifluoromethyl group, which enhances its lipophilicity, potentially influencing its interaction with biological targets. This article reviews the biological activity of this compound, including antimicrobial, antifungal, and anticancer properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The molecular structure of 2-Chloro-4-(trifluoromethyl)thiazole-5-carbaldehyde is characterized by the presence of a thiazole ring, a chloro substituent, and a trifluoromethyl group. These structural elements contribute to its unique reactivity and biological properties.

| Feature | Description |

|---|---|

| Molecular Formula | CClFNS |

| Molecular Weight | 197.6 g/mol |

| Functional Groups | Aldehyde, thiazole, chloro, trifluoromethyl |

Antimicrobial Activity

Research indicates that 2-Chloro-4-(trifluoromethyl)thiazole-5-carbaldehyde exhibits significant antimicrobial properties. It has been evaluated against various pathogens and has shown effectiveness in inhibiting bacterial and fungal growth.

- Case Study : A study demonstrated that compounds containing the thiazole scaffold exhibited potent activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) in the low micromolar range.

Antifungal Activity

The compound's antifungal activity is particularly noteworthy, as it has been tested against several fungal strains.

- Research Findings : In vitro assays revealed that 2-Chloro-4-(trifluoromethyl)thiazole-5-carbaldehyde inhibited the growth of Aspergillus niger and Candida krusei effectively, suggesting its potential as a lead compound in antifungal drug development .

Anticancer Properties

Recent studies have explored the anticancer potential of 2-Chloro-4-(trifluoromethyl)thiazole-5-carbaldehyde. Its ability to induce apoptosis in cancer cells makes it a candidate for further investigation.

- Case Study : A study on thiazole derivatives indicated that compounds similar to 2-Chloro-4-(trifluoromethyl)thiazole-5-carbaldehyde demonstrated significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and A431 (skin cancer). The IC50 values were reported to be below 10 µM for some derivatives .

The biological mechanisms through which 2-Chloro-4-(trifluoromethyl)thiazole-5-carbaldehyde exerts its effects are not fully elucidated but may involve interactions with specific enzymes or receptors involved in cellular pathways.

- Target Interaction : Preliminary studies suggest that this compound may bind to enzymes or receptors implicated in apoptosis pathways, potentially inhibiting their activity.

- Biochemical Pathways : Thiazole derivatives are known to interact with various biochemical pathways, influencing cellular processes such as proliferation and apoptosis.

Structure-Activity Relationship (SAR)

The structure-activity relationship of thiazole derivatives indicates that modifications to the thiazole ring can significantly impact biological activity:

| Compound Modification | Effect on Activity |

|---|---|

| Addition of electron-withdrawing groups | Increases cytotoxicity against cancer cells |

| Variation in halogen substituents | Alters antimicrobial efficacy |

| Changes in alkyl chain length | Affects lipophilicity and membrane permeability |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-chloro-4-(trifluoromethyl)thiazole-5-carbaldehyde in laboratory settings?

- Methodological Answer :

- Use PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Conduct reactions in a fume hood due to volatile aldehydes and potential toxic byproducts.

- Waste Disposal: Segregate halogenated waste and coordinate with certified hazardous waste handlers to comply with environmental regulations .

Q. How can the purity and structural integrity of 2-chloro-4-(trifluoromethyl)thiazole-5-carbaldehyde be verified after synthesis?

- Methodological Answer :

- Analytical Techniques :

- TLC : Monitor reaction progress using silica gel plates and UV visualization (e.g., hexane:ethyl acetate 7:3).

- NMR : Confirm structure via H NMR (e.g., aldehyde proton at δ 9.8–10.2 ppm) and C NMR (thiazole carbons at δ 150–160 ppm) .

- HPLC : Assess purity (>95%) with a C18 column and acetonitrile/water gradient .

Q. What synthetic routes are available for 2-chloro-4-(trifluoromethyl)thiazole-5-carbaldehyde?

- Methodological Answer :

- Thiazole Ring Formation : Use Hantzsch thiazole synthesis with α-haloketones and thiourea derivatives. For example, react 2-chloro-1-(trifluoromethyl)propan-1-one with thioamide precursors .

- Aldehyde Functionalization : Oxidize 5-hydroxymethyl intermediates (e.g., using MnO) or employ Vilsmeier-Haack formylation .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and chloro substituents influence the reactivity of 2-chloro-4-(trifluoromethyl)thiazole-5-carbaldehyde?

- Methodological Answer :

- Electron-Withdrawing Effects : The -CF group enhances electrophilicity at the aldehyde, facilitating nucleophilic additions (e.g., Grignard reactions). The chloro substituent directs electrophilic substitution to the 4-position via resonance stabilization .

- Kinetic Studies : Use DFT calculations (e.g., Gaussian 09) to map charge distribution and compare with experimental Hammett parameters .

Q. What strategies can resolve contradictions in biological activity data for thiazole-carbaldehyde derivatives?

- Methodological Answer :

- Comparative SAR Analysis : Compare analogs (e.g., 4-methyl vs. 4-CF derivatives) using standardized assays (e.g., MIC for antimicrobial activity). Address discrepancies by controlling variables like solvent polarity or cellular uptake efficiency .

- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends in IC values against cancer cell lines .

Q. How can the stability of 2-chloro-4-(trifluoromethyl)thiazole-5-carbaldehyde under varying pH and temperature conditions be systematically evaluated?

- Methodological Answer :

- Accelerated Stability Testing :

- pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C and 40°C. Monitor degradation via HPLC at 24/48/72-hour intervals.

- Thermal Stability : Use TGA/DSC to determine decomposition temperatures and identify degradation products via GC-MS .

Q. What mechanistic insights support the use of 2-chloro-4-(trifluoromethyl)thiazole-5-carbaldehyde in cross-coupling reactions?

- Methodological Answer :

- Buchwald-Hartwig Amination : Catalyze with Pd(OAc)/XPhos to couple the chloro-thiazole with aryl amines. Confirm C–N bond formation via F NMR tracking of byproducts .

- Suzuki-Miyaura : Screen Pd catalysts (e.g., PdCl(dppf)) for coupling with boronic acids. Optimize solvent (e.g., DMF/HO) and base (KCO) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.